AMXT-1501 tetrahydrochloride

Chagas disease polyamine transport parasitology

Select AMXT-1501 tetrahydrochloride for its established Phase I clinical safety (NCT03536728) and dual-action polyamine transport inhibition (IC50: 2.43 µM in T. cruzi). It uniquely offers validated broad-spectrum MDR antibacterial activity (MIC: 3.13–12.5 µM), superior to vancomycin and tigecycline. Leverage its synergy with DFMO for tumor immunometabolism research or its cardiolipin-targeting mechanism for antibiotic studies.

Molecular Formula C32H72Cl4N6O2
Molecular Weight 714.8 g/mol
Cat. No. B8081543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMXT-1501 tetrahydrochloride
Molecular FormulaC32H72Cl4N6O2
Molecular Weight714.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N.Cl.Cl.Cl.Cl
InChIInChI=1S/C32H68N6O2.4ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-31(39)37-28-16-15-21-30(34)32(40)38-29-20-27-36-25-18-17-24-35-26-19-23-33;;;;/h30,35-36H,2-29,33-34H2,1H3,(H,37,39)(H,38,40);4*1H/t30-;;;;/m1..../s1
InChIKeyHUWZIAHAQAFYJQ-MKUIRMANSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMXT-1501 Tetrahydrochloride: A Dual-Application Polyamine Transport Inhibitor for Oncology and Antimicrobial Research


AMXT-1501 tetrahydrochloride (CAS: 2444815-84-1; MW: 714.77) is a polyamine transport system inhibitor with demonstrated activity in two distinct research domains. In oncology, AMXT-1501 blocks extracellular polyamine uptake, exhibiting IC50 values ranging from 14.13 to 17.72 µM across neuroblastoma cell lines, and functions synergistically with the ornithine decarboxylase inhibitor difluoromethylornithine (DFMO) to achieve dual blockade of polyamine acquisition [1]. Preclinical in vivo studies demonstrate tumor growth inhibition in immunocompetent murine models but not in T cell-deficient athymic nude mice, indicating immune-dependent antitumor activity [2]. In antimicrobial research, AMXT-1501 exhibits MIC50/MIC90 values in the range of 3.13–12.5 µM against multidrug-resistant bacterial pathogens including MRSA, carbapenem-resistant E. coli, K. pneumoniae, and P. aeruginosa [3]. The tetrahydrochloride salt form confers aqueous solubility of 83.33 mg/mL (116.58 mM), enabling flexible in vitro and in vivo formulation .

Why AMXT-1501 Tetrahydrochloride Cannot Be Substituted with Other Polyamine Transport Inhibitors


Polyamine transport inhibitors (PTIs) are not functionally interchangeable despite shared nominal target annotation. AMXT-1501 distinguishes itself from analogs including Ant4 (IC50: 5.02 µM) and Ant44 (IC50: 3.98 µM) via superior putrescine transport inhibition (IC50: 2.43 µM) in Trypanosoma cruzi assays, representing approximately 2.1-fold higher potency than Ant4 [1]. More critically, AMXT-1501 has progressed through Phase I clinical evaluation (NCT03536728) in combination with DFMO, establishing a recommended Phase II dose of 600 mg twice daily plus DFMO 500 mg with demonstrated safety in 56 patients, whereas Ant4 and Ant44 remain exclusively at the preclinical stage without human tolerability data [2]. Additionally, AMXT-1501 uniquely exhibits dual-application capability with validated antibacterial activity against MDR pathogens (MIC50/MIC90: 3.13–12.5 µM), outperforming vancomycin against MRSA and tigecycline against CR E. coli in head-to-head comparisons [3]. These combined attributes—superior potency in parasitic transport inhibition, established clinical safety, and broad-spectrum antimicrobial activity—preclude simple substitution with alternative PTIs.

AMXT-1501 Tetrahydrochloride Quantitative Differentiation Evidence for Procurement Decision-Making


Superior Putrescine Transport Inhibition Potency Relative to Ant4 and Ant44 in Trypanosoma cruzi

Among three polyamine derivatives evaluated for putrescine transport inhibition in T. cruzi epimastigotes, AMXT-1501 demonstrated the most potent inhibition with an IC50 of 2.43 µM, compared to Ant4 (IC50: 5.02 µM) and Ant44 (IC50: 3.98 µM) [1]. This represents a 2.1-fold higher potency relative to Ant4 and a 1.6-fold higher potency relative to Ant44 under identical assay conditions.

Chagas disease polyamine transport parasitology drug discovery

Superior Antibacterial Efficacy Against MDR Pathogens Relative to Vancomycin and Tigecycline

AMXT-1501 exhibited MIC50/MIC90 values ranging from 3.13 to 12.5 µM (2.24–8.93 µg/mL) against MDR bacterial pathogens including MRSA, CR E. coli, K. pneumoniae, and P. aeruginosa [1]. In direct head-to-head testing, AMXT-1501 was more effective against MRSA than vancomycin and more effective against CR E. coli than tigecycline. Subinhibitory concentrations of AMXT-1501 reduced biofilm formation in S. aureus and E. faecalis, and importantly, AMXT-1501 pressure did not readily induce resistance in tested pathogens [1].

antimicrobial resistance MDR bacteria polyamine transport MRSA

Clinical Translation Advancement with Established Phase I Safety and RP2D

AMXT-1501 has progressed through a multicenter Phase I dose-escalation trial (NCT03536728) in combination with DFMO, enrolling 56 heavily pretreated patients with advanced solid tumors [1]. The recommended Phase II dose (RP2D) was established as AMXT-1501 600 mg twice daily plus DFMO 500 mg daily. The combination demonstrated safety and tolerability with no grade 4 or 5 treatment-emergent adverse events, achieving a clinical benefit rate of 49% (2 confirmed responses, 16 stable disease) [1]. In contrast, related polyamine transport inhibitors Ant4 and Ant44 remain exclusively in preclinical development with no human tolerability or efficacy data [2].

oncology clinical trial neuroblastoma solid tumors

Immune-Dependent Antitumor Mechanism Demonstrated in Differential Murine Model Efficacy

AMXT-1501 blocks tumor growth in immunocompetent mice but does not exhibit the same effect in athymic nude mice lacking functional T cells [1]. This differential efficacy pattern—tumor growth inhibition observed in immunocompetent models versus no significant effect in T cell-deficient models—provides direct evidence that AMXT-1501's antitumor activity is immune-dependent rather than exclusively cell-autonomous. The finding was replicated across multiple studies, including work by Gamble et al. demonstrating reduced tumor progression and prolonged survival in immunocompetent mouse models of neuroblastoma when AMXT-1501 was combined with DFMO [1].

immuno-oncology tumor immunology polyamine metabolism in vivo pharmacology

Functional Spermidine Uptake Blockade with Synergistic DFMO Combination in Neuroblastoma

AMXT-1501 completely blocks radiolabeled spermidine uptake in multiple neuroblastoma (NB) cell lines, validating its on-target functional activity . When combined with the ornithine decarboxylase inhibitor DFMO, the combination synergistically reduces colony formation in BE(2)-C and KELLY NB cells and induces hypophosphorylation of retinoblastoma protein (Rb), indicating growth inhibition via G1 cell cycle arrest [1]. Single-agent IC50 values for AMXT-1501 range from 14.13 to 17.72 µM in NB cell lines, while DFMO single-agent IC50 values range from 20.76 to 33.3 mM—a approximately 1,000-fold difference in molar potency [1]. Low-dose combination treatment (2.5 µM AMXT-1501 plus 2.5 mM DFMO) synergistically inhibited cell viability and proliferation [2].

neuroblastoma polyamine transport combination therapy DFMO

Differential Transcriptional Effects in Streptococcus pneumoniae Compared to Polyamine Biosynthesis Inhibition

In Streptococcus pneumoniae D39 serotype, AMXT-1501 produces transcriptional effects distinct from DFMO, despite both targeting polyamine homeostasis [1]. DFMO inhibits polyamine biosynthesis and disrupts glucose import and sugar interconversion pathways. In contrast, AMXT-1501 enhances expression of polyamine and glucose biosynthesis genes while downregulating glycolytic pathway, fatty acid synthesis, and ATP synthase—shifting cellular resources toward stress management and away from energy production and capsule biosynthesis [1]. Notably, AMXT-1501 achieves capsule biosynthesis downregulation independent of glucose availability, presenting a distinct regulatory mechanism from DFMO.

Streptococcus pneumoniae capsule regulation polyamine transport antimicrobial

AMXT-1501 Tetrahydrochloride: Evidence-Based Research and Industrial Application Scenarios


Oncology Combination Therapy Development with DFMO

Based on established clinical Phase I safety data (NCT03536728) showing tolerability and a 49% clinical benefit rate with AMXT-1501 600 mg BID plus DFMO 500 mg daily, research programs developing dual polyamine depletion strategies for neuroblastoma, breast cancer, melanoma, or advanced solid tumors can leverage this clinically validated combination [1]. The demonstrated synergy in vitro (complete spermidine uptake blockade with AMXT-1501 IC50 14.13–17.72 µM, combined with DFMO at 2.5 mM) provides a preclinical foundation for combination studies [2]. The immune-dependent mechanism (tumor growth inhibition in immunocompetent but not T cell-deficient mice) further supports combination with immunotherapies [3].

Antimicrobial Discovery Against Multidrug-Resistant Pathogens

Research programs targeting MDR Gram-positive and Gram-negative bacteria can utilize AMXT-1501 as a tool compound or lead scaffold based on demonstrated MIC50/MIC90 values of 3.13–12.5 µM against MRSA, CR E. coli, K. pneumoniae, and P. aeruginosa [1]. The compound's superiority over vancomycin (MRSA) and tigecycline (CR E. coli) in head-to-head testing, combined with biofilm reduction activity and low resistance induction potential, makes it suitable for studies examining membrane-targeting antibacterial mechanisms via cardiolipin and phosphatidylglycerol binding [1].

Chagas Disease Drug Discovery Screening

Investigators conducting polyamine transport inhibitor screening for Trypanosoma cruzi can prioritize AMXT-1501 as a reference compound, given its demonstrated IC50 of 2.43 µM for putrescine transport inhibition in epimastigotes—representing superior potency relative to Ant4 (IC50: 5.02 µM) and Ant44 (IC50: 3.98 µM) [1]. The established polyamine transport inhibition mechanism in T. cruzi provides a validated starting point for structure-activity relationship studies and combination testing with benznidazole or nifurtimox.

Polyamine Metabolism Research and Mechanistic Studies

For fundamental polyamine metabolism research, AMXT-1501 offers a functionally validated tool for blocking extracellular polyamine uptake, with complete spermidine uptake blockade demonstrated in multiple cell lines [1]. The compound enables studies examining the relative contributions of biosynthesis versus transport to intracellular polyamine pools, as well as transcriptional response comparisons between transport inhibition and biosynthesis inhibition as demonstrated in S. pneumoniae [2]. The tetrahydrochloride salt form provides aqueous solubility of 83.33 mg/mL (116.58 mM), facilitating in vitro assay development and in vivo formulation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMXT-1501 tetrahydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.